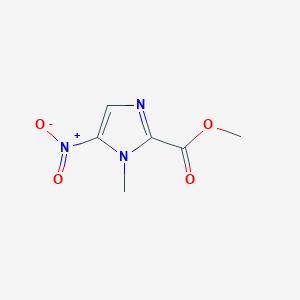

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

Übersicht

Beschreibung

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group at the 5-position and a carboxylate ester group at the 2-position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate typically involves the nitration of a methyl imidazole derivative. One common method is the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The resulting 5-nitro-1-methylimidazole is then esterified with methyl chloroformate to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

Reduction: Methyl 1-methyl-5-amino-1H-imidazole-2-carboxylate.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Hydrolysis: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate serves as a crucial building block in organic synthesis. Its derivatives are utilized to create more complex molecules, particularly in the synthesis of other imidazole derivatives.

Biology

This compound is investigated for its role in studying enzyme mechanisms and biological pathways involving nitroimidazole derivatives. Its ability to interact with biological molecules makes it valuable for probing enzyme activities and cellular processes.

Medicine

In medicinal chemistry, this compound is explored as a precursor for pharmaceuticals targeting microbial infections. It exhibits significant antimicrobial and antiparasitic properties:

- Antimicrobial Activity : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for treating resistant strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μM |

| Escherichia coli | 1.56 μM |

| Candida albicans | 2.0 μM |

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and as an intermediate in synthesizing dyes and pigments. Its unique reactivity allows for various modifications that enhance its utility in different chemical processes.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested using disk diffusion methods, showing significant inhibition zones against resistant strains .

Case Study 2: Antiparasitic Activity

Research highlighted its potential against Helicobacter pylori, the bacterium responsible for gastric ulcers. Compounds derived from this compound were shown to inhibit growth in both metronidazole-sensitive and resistant strains .

Wirkmechanismus

The mechanism of action of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and antiparasitic effects. The compound can also act as an inhibitor of specific enzymes by binding to their active sites and interfering with their catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

Tinidazole: Another nitroimidazole with similar applications in treating infections.

Ornidazole: Used for its antiparasitic properties.

Uniqueness

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antiparasitic properties. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₆H₇N₃O₄

- Molecular Weight : 185.14 g/mol

- Functional Groups : Nitro group at the 5-position and a carboxylate ester group at the 2-position of the imidazole ring.

This structure allows for significant reactivity and interaction with various biological molecules, making it a valuable candidate for further research in pharmacology.

The biological activity of this compound primarily results from its ability to undergo reduction by nitroreductases, leading to the formation of reactive intermediates. These intermediates can interact with nucleic acids and proteins, resulting in:

- Antimicrobial Effects : The compound exhibits potent activity against various pathogens by disrupting cellular processes.

- Antiparasitic Activity : It shows effectiveness against parasites through similar mechanisms as observed in related nitroimidazole compounds like metronidazole.

Efficacy Against Bacteria

Research indicates that this compound possesses significant antibacterial properties. It has been tested against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Klebsiella pneumoniae | 16.0 |

These results suggest that the compound is particularly effective against Staphylococcus aureus, which is crucial given the rising resistance to conventional antibiotics .

Antiparasitic Activity

This compound has shown promise against various parasitic infections, particularly those caused by protozoa. Studies have reported significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, with effective concentrations comparable to established treatments .

Study on Antimicrobial Resistance

A recent study evaluated the effectiveness of this compound against metronidazole-resistant strains of Helicobacter pylori. The compound demonstrated substantial inhibition zones in disk diffusion assays, indicating its potential as an alternative treatment for infections where resistance is prevalent .

In Vivo Efficacy

In vivo studies using animal models have highlighted the compound's ability to reduce bacterial load significantly. For instance, in a murine model infected with Staphylococcus aureus, treatment with this compound resulted in a notable decrease in infection severity compared to untreated controls .

Eigenschaften

IUPAC Name |

methyl 1-methyl-5-nitroimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(9(11)12)3-7-5(8)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEABRXWBICJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555360 | |

| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-98-0 | |

| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.